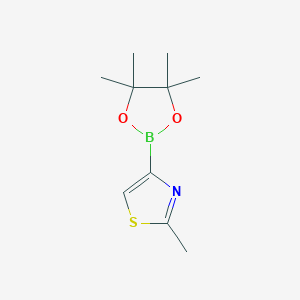![molecular formula C10H19NO2S B6169031 tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate CAS No. 2742623-43-2](/img/new.no-structure.jpg)
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group and a cyclobutyl ring substituted with a sulfanylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with (1r,3r)-3-(sulfanylmethyl)cyclobutanol under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted cyclobutyl derivatives.
科学研究应用
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group may also interact with biological molecules, influencing their function .
相似化合物的比较
Similar Compounds
- tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate
- tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
Uniqueness
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the sulfanylmethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
CAS 编号 |
2742623-43-2 |
|---|---|
分子式 |
C10H19NO2S |
分子量 |
217.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



